4-Bromo-8-chloro-5-methoxyquinoline
Description
Properties
IUPAC Name |
4-bromo-8-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYFKPZAHJIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670952 | |
| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-37-6 | |
| Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-methoxyquinoline with bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-chloro-5-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-8-chloro-5-methoxyquinoline has been extensively studied for its potential as a therapeutic agent. It exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that this compound may have applications in:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential use in cancer therapy.
- Antimalarial Effects : Studies have indicated that derivatives of this compound can inhibit the growth of malaria parasites, highlighting its role in antimalarial drug development .
Biological Studies
In biological research, this compound is utilized to explore enzyme interactions and biochemical pathways. Its mechanism of action involves binding to specific molecular targets, which can lead to the modulation of critical biological processes .
Materials Science
The compound is also being investigated for its role in materials science:
- Organic Semiconductors : Its unique electronic properties make it suitable for developing organic semiconductors used in electronic devices.
- Fluorescent Chemosensors : The compound can be used to create sensors for detecting metal ions due to its chelating properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated notable inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumonia, indicating strong potential for developing new antimicrobial agents .
Case Study 2: Anticancer Research
Research conducted by Rbaa et al. focused on synthesizing novel compounds based on the quinoline structure. Their findings revealed that specific substitutions on the quinoline ring could enhance anticancer activity, with this compound showing promising results against multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-5-methoxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of 4-bromo-8-chloro-5-methoxyquinoline with four structurally related compounds:
Crystallographic and Spectroscopic Insights
- 4-Bromo-8-methoxyquinoline (): X-ray studies reveal a planar structure with weak intermolecular C–H⋯π interactions, forming 1D chains. This contrasts with the target compound, where chlorine at C8 may disrupt such packing.
- Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogues (e.g., 4-aminoquinolines in ) suggest that substituent positions significantly alter absorption and resonance patterns.
Biological Activity
4-Bromo-8-chloro-5-methoxyquinoline (4-BCMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
4-BCMQ is characterized by its unique quinoline structure, which includes a bromine atom at position 4, a chlorine atom at position 8, and a methoxy group at position 5. Its empirical formula is , with a molecular weight of 272.53 g/mol. The presence of these functional groups enhances its reactivity and biological interactions.
Biological Activities
Research has indicated that 4-BCMQ exhibits several key biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics.
- Antimalarial Properties : Preliminary studies suggest that 4-BCMQ may inhibit the growth of malaria parasites, indicating its potential as an antimalarial agent.
- Anticancer Activity : The compound has been investigated for its ability to induce cytotoxic effects in cancer cell lines, particularly through mechanisms that involve apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antimalarial | Inhibitory effects on malaria parasites | |
| Anticancer | Induces apoptosis in cancer cell lines |
The biological activity of 4-BCMQ is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth.
- Cell Cycle Arrest : Studies have shown that 4-BCMQ can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation and increased apoptosis rates.
- Reactive Oxygen Species (ROS) Production : The compound may promote ROS production, contributing to oxidative stress and subsequent cell death in cancerous cells.
Case Studies
Several studies have investigated the effects of 4-BCMQ on different cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that 4-BCMQ exhibited cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The IC50 values were reported as low as 0.35 μM, indicating potent activity.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 | Induces apoptosis, cell cycle arrest |
| Caco-2 | 0.54 | Promotes ROS production |
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC or HPLC to avoid over-halogenation.
- Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .
Basic: How can this compound be purified effectively?
Methodological Answer :
Purification strategies depend on the synthetic route:
- Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures.
- Column Chromatography : Optimize mobile phases (e.g., 20–30% EtOAc in hexane) based on polarity differences.
- Distillation : For volatile byproducts, fractional distillation under reduced pressure may be employed.
Q. Methodological Answer :
Q. Example Protocol :
- Bromination: 4-Quinoline (1 eq), NBS (1.1 eq), DCM, 0°C, 2 h → 85% yield.
- Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .
Advanced: How to resolve contradictions in spectroscopic data for halogenated quinolines?
Methodological Answer :
Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
- Crystallographic Discrepancies : Compare experimental X-ray data with computational models (e.g., Mercury CSD) .
- Isotopic Labeling : Introduce ¹³C at reactive sites to track substitution patterns via 2D NMR (HSQC/HMBC) .
Case Study :
In this compound derivatives, conflicting NOE correlations were resolved by synthesizing isotopically labeled analogs and re-evaluating cross-peak intensities .
Advanced: What computational methods predict the reactivity of this compound?
Q. Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity (e.g., Fukui indices for bromination sites) .
- Machine Learning (ML) : Train models on existing quinoline reaction datasets to forecast optimal conditions (e.g., solvent, catalyst).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA .
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to identify reactive sites.
Validate predictions with small-scale experiments .
Advanced: Are there alternative synthesis methods, such as mechanochemistry?
Methodological Answer :
Mechanochemical synthesis (ball milling) offers solvent-free routes:
- Halogenation : Mix quinoline precursors with KBr/KCl and catalytic CuI under milling (30 Hz, 2 h).
- Advantages : Reduced waste, higher atom economy, and faster reaction times .
Q. Limitations :
- Scalability challenges for large batches.
- Limited control over regioselectivity compared to traditional methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
